![molecular formula C14H9BrOS B2779795 1-Bromo-4-methyl-9h-thioxanthen-9-one CAS No. 1859087-87-8](/img/structure/B2779795.png)
1-Bromo-4-methyl-9h-thioxanthen-9-one
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Overview
Description
1-Bromo-4-methyl-9h-thioxanthen-9-one is a derivative of thioxanthone . Thioxanthone (TX) is an aromatic ketone . Compared to other aromatic ketones, TX has a high triplet energy and a relatively long triplet lifetime, and it has the ability to participate successfully in merger reactions with metal complexes .
Synthesis Analysis
Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared . The following compounds were synthesized following literature procedures: 2-bromo-9H-thioxanthen-9-one (1), 2,4-diethyl-9H-thioxanthen-9-one .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methyl-9h-thioxanthen-9-one is similar to that of 9H-Thioxanthen-9-one . The molecular weight of 9H-Thioxanthen-9-one is 254.347 .Chemical Reactions Analysis
Thioxanthen-9-one can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) .Physical And Chemical Properties Analysis
Thioxanthone has intriguing optical properties . The presence of the amino group alone increased the fluorescence quantum yield 100 times . Dyes possessing arylethylene and arylethynyl linkages absorbed UV radiation and violet light while emitting (weakly) red light, as a consequence of different geometries at ground and excited states .Scientific Research Applications
- TXENE derivatives have been investigated as photoinitiators in two-photon induced photopolymerization (TPIP) . In TPIP, initiators absorb energy from two photons, leading to efficient polymerization. These compounds exhibit high two-photon absorption cross-sections, making them valuable for creating intricate microstructures and 3D printing applications .
- Additionally, visible-light amine thioxanthone derivatives , including TXENE , serve as photoredox catalysts. They enable controlled polymerization processes, such as radical polymerization, under mild conditions. These catalysts find applications in materials science and organic synthesis .
- TXENE displays mechano-responsive luminescence . When subjected to mechanical stress (e.g., grinding or pressure), it undergoes color changes due to structural modifications. This property has potential applications in sensors, smart materials, and stress-responsive devices .
- 1-Bromo-4-methyl-9H-thioxanthen-9-one serves as a reagent for the chemoselective oxidation of sulfides to sulfoxides using hydrogen peroxide. Its functional group tolerance makes it useful in synthetic chemistry .
- The strategic design of TXENE , composed of double thioxanthene chromophores and a diene linker, results in a multi-stimuli-responsive luminescent material. Its polymorphism and responsiveness to various stimuli (e.g., temperature, pressure) make it promising for applications in optoelectronics and sensing .
Photopolymerization and Photoredox Catalysis
Mechochromic Behavior
Functional Group Tolerant Oxidation
Fluorescent Materials
Mechanism of Action
- Xanthones, including thioxanthenones, often modulate various biological responses by binding to specific receptors, enzymes, or other cellular targets .
- 1-Bromo-4-methyl-9H-thioxanthen-9-one likely mediates reactions through several mechanisms:
Target of Action
Mode of Action
Future Directions
Thioxanthone derivatives have been used in two-photon induced polymerization . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . Great efforts have been devoted to the development of both monomers and photoinitiators for this process .
properties
IUPAC Name |
1-bromo-4-methylthioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJJBSGLCDRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methyl-9h-thioxanthen-9-one |
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